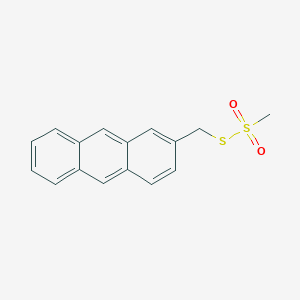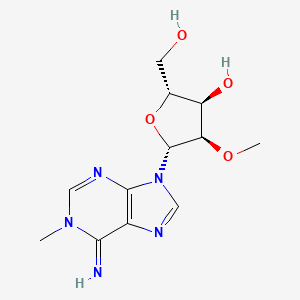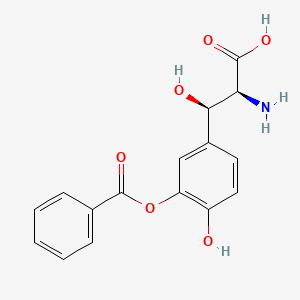
(2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic acid is a chiral amino acid derivative. This compound is notable for its unique structural features, which include both hydroxyl and amino functional groups. These features make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of (2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the manipulation of functional groups on a carbohydrate precursor, such as D-glucose . This method includes steps like asymmetric epoxidation, dihydroxylation, or aminohydroxylation to introduce the necessary functional groups . Industrial production methods often employ similar strategies but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like angiotensin-converting enzyme, which plays a role in blood pressure regulation . The pathways involved include binding to the active site of the enzyme, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic acid include:
(2S,3R)-3-Amino-2-hydroxydecanoic acid: Another chiral amino acid with similar functional groups.
(2S,3R)-3-Methylglutamate: A nonproteinogenic amino acid used in various biological studies.
What sets this compound apart is its unique combination of benzoyloxy and hydroxyphenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15NO6 |
|---|---|
Molekulargewicht |
317.29 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-(3-benzoyloxy-4-hydroxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C16H15NO6/c17-13(15(20)21)14(19)10-6-7-11(18)12(8-10)23-16(22)9-4-2-1-3-5-9/h1-8,13-14,18-19H,17H2,(H,20,21)/t13-,14+/m0/s1 |
InChI-Schlüssel |
HXBSAMOFIZVXTQ-UONOGXRCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)[C@H]([C@@H](C(=O)O)N)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C(C(C(=O)O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


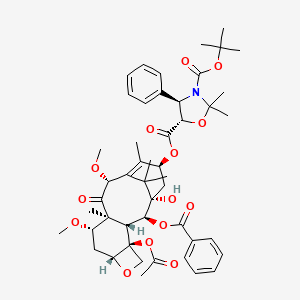

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)
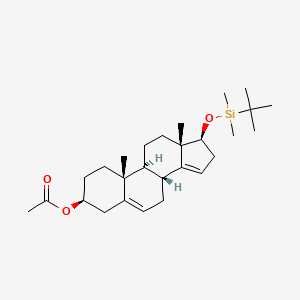







![3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B13842164.png)
